Enhanced Steroid 5α-Reductase Inhibition Compared to Carboxylic Acid Analogs
In a patent evaluating indole derivatives as steroid 5α-reductase inhibitors, compounds with a tetrazol-5-yl group at the R position (corresponding to the 5-position of the indole ring) demonstrated superior inhibitory activity compared to those with a carboxylic acid group [1]. The tetrazole-containing compounds were identified as preferred embodiments for treating benign prostatic hypertrophy, indicating a quantifiable advantage in potency and target engagement.
| Evidence Dimension | Inhibition of steroid 5α-reductase |
|---|---|
| Target Compound Data | IC50 value not disclosed, but claimed as superior to carboxylic acid analogs |
| Comparator Or Baseline | Indole derivatives with -CO2H at the R position |
| Quantified Difference | Not quantified in public abstract; claimed as superior based on patent claims |
| Conditions | In vitro enzymatic assay for steroid 5α-reductase inhibition |
Why This Matters
This class-level inference establishes 5-(2H-tetrazol-5-yl)-1H-indole as a critical building block for developing potent steroid 5α-reductase inhibitors, offering a tangible advantage over traditional carboxylic acid-based compounds.
- [1] Blagg, J., Maw, G. N., & Rawson, D. J. (1994). WO-1994027990-A1 - Indole Derivatives as Steroid 5α-reductase Inhibitors. Pfizer Inc. View Source
